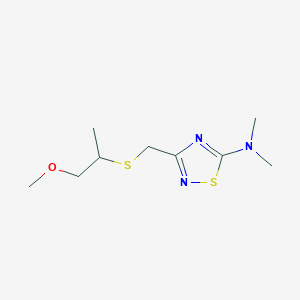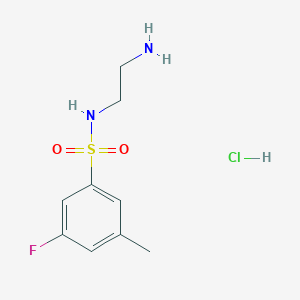
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine, commonly known as MRS1477, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
MRS1477 exerts its biological effects by binding to the P2Y14 receptor, which is a G protein-coupled receptor (GPCR) that is involved in various physiological processes, including inflammation, immune response, and tumor growth. The binding of MRS1477 to the P2Y14 receptor inhibits its activation, which leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects
MRS1477 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. Studies have also shown that MRS1477 reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MRS1477 for lab experiments is its high potency and specificity for the P2Y14 receptor. This allows for the selective targeting of this receptor, without affecting other receptors or signaling pathways. However, one of the limitations of MRS1477 is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on MRS1477, including the optimization of its chemical structure to improve its solubility and bioavailability, the development of novel drug delivery systems for targeted delivery, and the evaluation of its efficacy in various animal models of cancer and inflammation. Additionally, the potential synergistic effects of MRS1477 with other chemotherapy drugs and immunotherapies should be explored. Finally, the safety and toxicity of MRS1477 should be evaluated in preclinical and clinical studies to determine its potential for clinical translation.
Synthesis Methods
The synthesis of MRS1477 involves the reaction of 2-chloro-N,N-dimethylacetamide with 2-(methylsulfonyl)ethylamine, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained by the reaction of the intermediate with sodium hydride and methyl iodide. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Scientific Research Applications
MRS1477 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. One of the major research applications of MRS1477 is in the field of cancer therapy. Studies have shown that MRS1477 inhibits the growth and metastasis of cancer cells by targeting the P2Y14 receptor. This receptor is overexpressed in various types of cancer, and its activation promotes tumor growth and metastasis. MRS1477 has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin, in cancer treatment.
properties
IUPAC Name |
3-(1-methoxypropan-2-ylsulfanylmethyl)-N,N-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3OS2/c1-7(5-13-4)14-6-8-10-9(12(2)3)15-11-8/h7H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUSZRVXXOKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)SCC1=NSC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)
![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)
![3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)

![2-Methyl-3-[methyl-(3-methyl-3-phenylbutanoyl)amino]propanoic acid](/img/structure/B7640335.png)


![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)
![N-[1-(3-cyanophenyl)cyclopropyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B7640380.png)
![2-Benzyl-3-[(2-chlorobenzoyl)amino]propanoic acid](/img/structure/B7640385.png)